molecular formula C12H16N2O4S B2947027 N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide CAS No. 2224342-67-8

N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide

Cat. No. B2947027
CAS RN: 2224342-67-8
M. Wt: 284.33
InChI Key: XTKBZJVMQQTAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide, also known as DMS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes that are involved in inflammatory and cancer pathways. N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal models. However, N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide has some limitations, including its limited solubility in water and its potential to degrade over time.

Future Directions

There are several future directions for research on N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide. One potential application is in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide may also have potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide and to optimize its synthesis and formulation for use in scientific research.
In conclusion, N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide, or N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide, is a synthetic compound that has shown promising results in scientific research. It has a wide range of potential applications and is well-tolerated in animal models. Further research is needed to fully understand its mechanism of action and to optimize its use in scientific research.

Synthesis Methods

The synthesis of N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide involves the reaction of 2-chloro-3,4-dimethylpyridine with ethenesulfonyl chloride in the presence of a base. The resulting compound is then treated with propanamide to obtain N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide. The synthesis of N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide has been optimized to improve yield and purity.

Scientific Research Applications

N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide has been tested in various in vitro and in vivo models and has shown promising results.

properties

IUPAC Name

N-(1,4-dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-4-19(17,18)8-6-10(15)13-11-9(2)5-7-14(3)12(11)16/h4-5,7H,1,6,8H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKBZJVMQQTAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1)C)NC(=O)CCS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-Dimethyl-2-oxopyridin-3-yl)-3-ethenylsulfonylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.